molecular formula C18H21NO2 B3968612 2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide

2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide

Cat. No. B3968612
M. Wt: 283.4 g/mol
InChI Key: KNSRFRBOOPEPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide, also known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMAA was first synthesized in the 1940s and has since been used in the production of pharmaceuticals, fragrances, and pesticides. In recent years, DMAA has been studied for its potential use as a performance-enhancing agent in sports and as a cognitive enhancer.

Mechanism of Action

2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide works by stimulating the release of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, motivation, and energy levels. This compound also works by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and respiratory rate. It also increases the release of glucose and fatty acids into the bloodstream, providing energy to the body. This compound also has vasoconstrictive effects, which can lead to reduced blood flow to certain parts of the body.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide has been used in various laboratory experiments due to its stimulant properties. It has been used to study the effects of stimulants on cognitive function and physical performance. However, the use of this compound in laboratory experiments has limitations due to safety concerns and its potential to cause adverse health effects.

Future Directions

Further research is needed to determine the long-term effects of 2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide on cognitive function and physical performance. More studies are needed to determine the safety and efficacy of this compound as a performance-enhancing agent in sports. Additionally, research is needed to identify potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential use as a performance-enhancing agent in sports due to its stimulant properties. It has been shown to increase energy levels, improve focus, and enhance physical performance. However, the use of this compound in sports has been controversial due to safety concerns and its potential to cause adverse health effects.
This compound has also been studied for its potential use as a cognitive enhancer. It has been shown to improve memory, attention, and cognitive processing speed. However, more research is needed to determine the long-term effects of this compound on cognitive function.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-9-10-14(2)17(11-13)21-12-18(20)19-15(3)16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSRFRBOOPEPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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